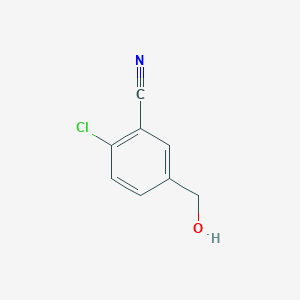

2-Chloro-5-(hydroxymethyl)benzonitrile

CAS No.:

Cat. No.: VC16554825

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClNO |

|---|---|

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | 2-chloro-5-(hydroxymethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |

| Standard InChI Key | NJUKSYBVWYNNFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CO)C#N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The benzene ring in 2-chloro-5-(hydroxymethyl)benzonitrile is substituted with three distinct groups:

-

Chlorine (Cl) at position 2, which directs electrophilic substitution reactions to the para and ortho positions due to its electron-withdrawing inductive effect.

-

Hydroxymethyl (-CHOH) at position 5, a polar group capable of hydrogen bonding and oxidation to carboxylic acids.

-

Nitrile (-CN) at position 1, a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution.

This arrangement creates a steric and electronic profile distinct from simpler chlorobenzonitriles. For example, 2-chloro-5-methylbenzonitrile lacks the hydroxymethyl group, reducing its solubility in polar solvents .

Physicochemical Properties

Key properties include:

The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated analogs like 2-chloro-5-methoxybenzonitrile, which has a logP value of 2.1 .

Synthesis and Reaction Pathways

Key Reactions

-

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO or RuO, yielding 2-chloro-5-carboxybenzonitrile, a potential precursor for metal-organic frameworks .

-

Nucleophilic Substitution: The chlorine atom is susceptible to displacement by amines or alkoxides, enabling the synthesis of secondary aryl amines or ethers .

-

Cyano Group Hydrolysis: Reaction with HSO converts the nitrile to a carboxylic acid, forming 2-chloro-5-(hydroxymethyl)benzoic acid .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s multifunctionality makes it a candidate for antiviral and anticancer agents. For instance:

-

Antiviral Derivatives: Analogous chlorobenzonitriles are used in protease inhibitors targeting HIV-1 .

-

Kinase Inhibitors: The nitrile group can coordinate with ATP-binding sites in kinases, as seen in imatinib analogs .

Materials Science

-

Coordination Polymers: The hydroxymethyl and nitrile groups may act as ligands for transition metals, forming porous materials for gas storage .

-

Photoresists: Nitrile groups enhance UV stability, making the compound useful in photolithography .

Comparative Analysis with Structural Analogs

The hydroxymethyl group in 2-chloro-5-(hydroxymethyl)benzonitrile provides superior solubility in polar aprotic solvents compared to these analogs, facilitating its use in solution-phase synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume